Pomalidomide-5-C6-NH2 (hydrochloride)
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Overview
Description
Pomalidomide-5-C6-NH2 (hydrochloride) is a derivative of pomalidomide, a compound known for its immunomodulatory and antineoplastic properties. This compound is primarily used as a ligand for cereblon (CRBN), an E3 ubiquitin ligase, in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to target and degrade specific proteins within cells, making Pomalidomide-5-C6-NH2 (hydrochloride) a valuable tool in targeted protein degradation research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-5-C6-NH2 (hydrochloride) typically involves the modification of pomalidomide to introduce a 6-aminohexyl group. This process includes several steps:
Starting Material: Pomalidomide is used as the starting material.
Introduction of the 6-Aminohexyl Group: The 6-aminohexyl group is introduced through a nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability
Industrial Production Methods
Industrial production of Pomalidomide-5-C6-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-5-C6-NH2 (hydrochloride) undergoes various chemical reactions, including:
Nucleophilic Substitution: Introduction of the 6-aminohexyl group.
Hydrochloride Formation: Reaction with hydrochloric acid to form the hydrochloride salt.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and amines, with conditions typically involving organic solvents and controlled temperatures.
Hydrochloride Formation: Hydrochloric acid is used under aqueous conditions to form the hydrochloride salt
Major Products
The major product of these reactions is Pomalidomide-5-C6-NH2 (hydrochloride), which is used in further applications such as the development of PROTACs .
Scientific Research Applications
Pomalidomide-5-C6-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of PROTACs, enabling targeted protein degradation.
Biology: Facilitates the study of protein function and degradation pathways.
Medicine: Potential therapeutic applications in cancer treatment through targeted protein degradation.
Industry: Used in the development of novel therapeutic agents and research tools
Mechanism of Action
Pomalidomide-5-C6-NH2 (hydrochloride) exerts its effects by binding to cereblon (CRBN), an E3 ubiquitin ligase. This binding recruits the target protein to the CRBN complex, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism is central to the function of PROTACs, which are designed to selectively degrade specific proteins within cells .
Comparison with Similar Compounds
Similar Compounds
- Pomalidomide-C2-NH2 (hydrochloride)
- Pomalidomide-C3-NH2 (hydrochloride)
- Pomalidomide-C9-CO2H
- Pomalidomide-PEG2-butyl CO2H
Uniqueness
Pomalidomide-5-C6-NH2 (hydrochloride) is unique due to its specific structure, which includes a 6-aminohexyl group. This structure allows for efficient recruitment of cereblon and effective formation of PROTACs, making it a valuable tool in targeted protein degradation research .
Properties
Molecular Formula |
C19H25ClN4O4 |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
5-(6-aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C19H24N4O4.ClH/c20-9-3-1-2-4-10-21-12-5-6-13-14(11-12)19(27)23(18(13)26)15-7-8-16(24)22-17(15)25;/h5-6,11,15,21H,1-4,7-10,20H2,(H,22,24,25);1H |
InChI Key |
KTHUUQRWMVSNHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCN.Cl |
Origin of Product |
United States |
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